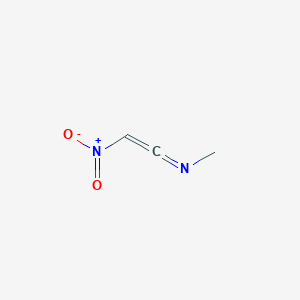

N-Methyl-2-nitroethen-1-imine

Description

N-Methyl-2-nitroethen-1-imine (CAS: Not explicitly provided; synonyms: 1-Methoxy-1-methylamino-2-nitroethylene, [(1E)-1-Methoxy-2-nitrovinyl]methylamine) is a nitro-substituted ethenamine derivative. Its molecular formula is C₃H₅N₃O₂, with a molecular weight of 123.09 g/mol (calculated). The compound features a nitro group (-NO₂) and an imine group (C=N), making it reactive in nucleophilic and electrophilic reactions. It is synthesized via the reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine, yielding intermediates like N-methyl-1-(methylthio)-2-nitroethenamine, which are further functionalized .

Properties

CAS No. |

93969-14-3 |

|---|---|

Molecular Formula |

C3H4N2O2 |

Molecular Weight |

100.08 g/mol |

InChI |

InChI=1S/C3H4N2O2/c1-4-2-3-5(6)7/h3H,1H3 |

InChI Key |

POIDWGSTLZFGLT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-nitroethen-1-imine can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw materials, which undergo a sequential hydrogenation and methylation process . The reaction is typically catalyzed by various catalytic systems and methylating agents, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation with a platinum catalyst or reduction using zinc, iron, or tin(II) chloride in dilute mineral acid . These methods are preferred due to their efficiency and cost-effectiveness in producing high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitroethen-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various nitro derivatives, amines, and substituted imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-2-nitroethen-1-imine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-nitroethen-1-imine involves its role as a Michael acceptor due to the presence of a strongly electron-withdrawing nitro group. This makes the nitroethylene substructure highly reactive towards nucleophiles . The compound’s secondary amine group acts as an electron donor, further enhancing its reactivity. The polarized push-pull alkene structure of the compound allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile reactant in organic synthesis .

Comparison with Similar Compounds

(1E)-N,N-Dimethyl-1-nitroprop-1-en-2-amine

- Molecular Formula : C₅H₁₀N₂O₂

- Molecular Weight : 130.15 g/mol

- Key Features : Contains a nitro group and a dimethylamine substituent. The extended alkyl chain (propene backbone) increases hydrophobicity compared to this compound.

- Applications : Used in research as a precursor for heterocyclic compounds .

N-Nitrosodimethylamine (Dimethylnitrosamine)

- Molecular Formula : C₂H₆N₂O

- Molecular Weight : 74.08 g/mol

- Key Features: A nitrosamine with a -N(NO)- functional group. Unlike the nitro-imine structure of this compound, nitrosamines are notorious for carcinogenicity.

- Hazards: Classified as a Group 2A carcinogen (IARC) due to DNA alkylation capabilities. Regulatory limits (e.g., 0.1 µg/L in drinking water, EPA) reflect its high toxicity .

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.24 g/mol

- Key Features : Aromatic phenyl group replaces the nitro functionality. Lacks the electron-withdrawing nitro group, making it less reactive in oxidation reactions.

- Applications: Historically used as a stimulant; now restricted due to health risks .

Data Table: Comparative Analysis

Key Research Findings

Synthetic Pathways : this compound and its analogs are synthesized via amine-nitroethene reactions, with yields dependent on steric and electronic effects of substituents .

Stability : Nitroethenamines exhibit moderate thermal stability but degrade under strong acidic or basic conditions. In contrast, nitrosamines like N-Nitrosodimethylamine are highly stable, contributing to environmental persistence .

Reactivity : The nitro group in this compound facilitates cycloaddition reactions, whereas nitrosamines undergo denitrosation under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.